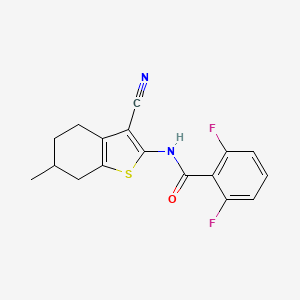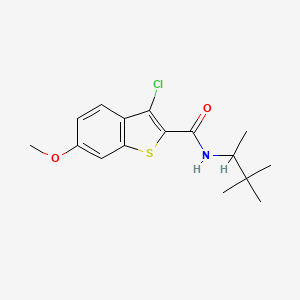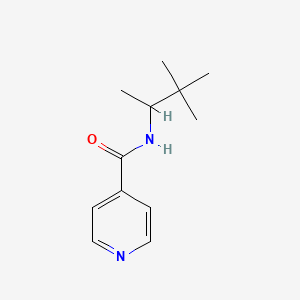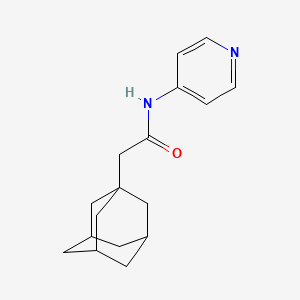
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,6-difluorobenzamide
Vue d'ensemble
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,6-difluorobenzamide, commonly known as TH-302, is a hypoxia-activated prodrug (HAP) that has been extensively studied for its potential in cancer therapy. HAPs are designed to selectively target hypoxic regions within tumors, which are known to be resistant to traditional chemotherapy and radiation therapy. TH-302 has shown promising results in preclinical and clinical studies, and its unique mechanism of action makes it a promising candidate for future cancer treatments.
Mécanisme D'action
TH-302 is a hypoxia-activated prodrug that is selectively activated under hypoxic conditions. In hypoxic regions within tumors, TH-302 is activated by the enzyme 2-nitroimidazole reductase (NIR), which is upregulated in hypoxic cells. Once activated, TH-302 releases a cytotoxic agent that kills cancer cells. The selective activation of TH-302 in hypoxic regions within tumors makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
TH-302 has been shown to have a variety of biochemical and physiological effects. In preclinical studies, TH-302 has been shown to selectively target hypoxic regions within tumors, leading to increased tumor cell death. TH-302 has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. In addition, TH-302 has been shown to enhance the immune response to tumors, leading to increased tumor cell death.
Avantages Et Limitations Des Expériences En Laboratoire
TH-302 has several advantages for lab experiments. It is a selective hypoxia-activated prodrug that can be used to study the effects of hypoxia on tumor cells. TH-302 can also be used to study the effects of hypoxia on angiogenesis and the immune response to tumors. However, TH-302 has several limitations for lab experiments. Its synthesis is complex and requires specialized equipment and expertise. In addition, TH-302 is activated under hypoxic conditions, which can be difficult to replicate in vitro.
Orientations Futures
There are several future directions for TH-302 research. One direction is to study the potential of TH-302 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study the potential of TH-302 in combination with immunotherapy, which has shown promising results in cancer treatment. Additionally, future research could focus on developing new N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,6-difluorobenzamides that are more effective and easier to synthesize than TH-302.
Applications De Recherche Scientifique
TH-302 has been extensively studied for its potential in cancer therapy. Preclinical studies have shown that TH-302 selectively targets hypoxic regions within tumors, which are known to be resistant to traditional chemotherapy and radiation therapy. TH-302 is activated under hypoxic conditions, releasing a cytotoxic agent that kills cancer cells. Clinical studies have shown that TH-302 has promising anti-tumor activity in a variety of cancer types, including pancreatic cancer, soft tissue sarcoma, and non-small cell lung cancer.
Propriétés
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2OS/c1-9-5-6-10-11(8-20)17(23-14(10)7-9)21-16(22)15-12(18)3-2-4-13(15)19/h2-4,9H,5-7H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQZFCRCKCXUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4185151.png)
![2-(4-bromo-2-chlorophenoxy)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B4185153.png)
![5-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4185167.png)
![ethyl 5-acetyl-2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185180.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]tetrahydro-2-furancarboxamide](/img/structure/B4185185.png)
![8-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4185192.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4185205.png)


![ethyl 5-acetyl-2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185239.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4185242.png)
![4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine](/img/structure/B4185247.png)